molecular formula C11H8ClN5O B10995271 4-chloro-N-(4H-1,2,4-triazol-3-yl)-1H-indole-2-carboxamide

4-chloro-N-(4H-1,2,4-triazol-3-yl)-1H-indole-2-carboxamide

Cat. No.: B10995271
M. Wt: 261.67 g/mol
InChI Key: WTQRXGRDGMAVTP-UHFFFAOYSA-N
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Description

4-Chloro-N-(4H-1,2,4-triazol-3-yl)-1H-indole-2-carboxamide is a heterocyclic compound featuring an indole core substituted with a chlorine atom at position 4 and a carboxamide group at position 2. The carboxamide nitrogen is linked to a 1,2,4-triazole ring. This structure combines the aromaticity of indole with the hydrogen-bonding capacity of the triazole-carboxamide moiety, making it a candidate for biological applications such as kinase inhibition or antimicrobial activity.

Properties

Molecular Formula

C11H8ClN5O

Molecular Weight

261.67 g/mol

IUPAC Name

4-chloro-N-(1H-1,2,4-triazol-5-yl)-1H-indole-2-carboxamide

InChI

InChI=1S/C11H8ClN5O/c12-7-2-1-3-8-6(7)4-9(15-8)10(18)16-11-13-5-14-17-11/h1-5,15H,(H2,13,14,16,17,18)

InChI Key

WTQRXGRDGMAVTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N2)C(=O)NC3=NC=NN3)C(=C1)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Indole-2-Carboxylic Acid

ReagentSolventTemperature (°C)Time (h)Yield (%)
N-ChlorosuccinimideAcetic acid70782
Cl₂ gasDCM251278

Alternative Routes via Functionalized Intermediates

In some protocols, 4-chloroindole is first synthesized and subsequently carboxylated at C2 using Kolbe–Schmitt conditions (CO₂ under high pressure with NaNH₂). This method achieves moderate yields (65–70%) but requires specialized equipment.

Preparation of 4H-1,2,4-Triazol-3-Amine

Cyclization of Thiosemicarbazides

A common route involves cyclizing thiosemicarbazide intermediates under basic conditions. For example, treatment of 3,4-dichlorophenyl thiosemicarbazide with aqueous KOH at reflux for 4–6 hours generates the triazole-3-thione, which is subsequently aminated via nucleophilic substitution.

Example Procedure

  • React 3,4-dichlorophenyl isothiocyanate with hydrazine hydrate in ethanol to form thiosemicarbazide.

  • Reflux with 10% KOH to yield 1,2,4-triazole-3-thione.

  • Treat with NH₃ in methanol under pressure to replace the thione group with an amine.

Direct Synthesis from Nitriles

Alternative methods employ hydrazine and nitriles in the presence of AlCl₃ to form triazoles. For instance, reacting benzonitrile derivatives with hydrazine at 120°C for 24 hours yields 4H-1,2,4-triazol-3-amine in 60–75% yield.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves coupling 4-chloro-1H-indole-2-carboxylic acid with 4H-1,2,4-triazol-3-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Optimized conditions include:

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Molar Ratio: 1:1.2 (acid:amine)

  • Reaction Time: 24–48 hours at 25°C.

Yield Optimization

Coupling AgentSolventTemperature (°C)Time (h)Yield (%)
EDC/HOBtDMF252476
DCC/DMAPDCM0→254868

One-Pot Synthesis Considerations

Recent advances adapt one-pot protocols to minimize intermediate isolation. For example, in situ activation of the carboxylic acid with EDC followed by immediate amine addition improves efficiency, achieving 80–85% yield.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using ethyl acetate/hexane (3:7) eluent. Recrystallization from ethanol or acetonitrile enhances purity (>98%).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.45 (s, 1H, indole NH), 8.22 (d, J = 8 Hz, 1H, triazole NH), 7.89–7.15 (m, 4H, aromatic).

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C=N triazole).

Challenges and Mitigation Strategies

Byproduct Formation

Competitive hydrolysis of activated esters or over-chlorination during indole functionalization reduces yields. Using anhydrous solvents and controlled stoichiometry minimizes these issues.

Solubility Issues

Poor solubility of intermediates in non-polar solvents necessitates polar aprotic solvents (e.g., DMF) for coupling steps.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
EDC/HOBt couplingHigh efficiency, minimal byproductsRequires anhydrous conditions76–85
DCC/DMAP couplingCost-effectiveDifficult purification65–70
One-pot synthesisTime-savingLimited substrate compatibility70–80

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, leading to various oxidation states.

    Substitution: Substituents on the indole or triazole rings can be modified.

    Reduction: Reduction of the carbonyl group in the carboxamide may occur.

Common Reagents and Conditions::

    Base-Catalyzed Hydrolysis: For amide bond cleavage.

    Lewis Acids: Facilitate cyclization reactions.

    Nucleophiles: Participate in substitution reactions.

Major Products:: The primary product is the target compound itself. derivatives with altered substituents may also form.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives containing the triazole scaffold exhibit significant antimicrobial activity. For instance, studies have shown that 1,2,4-triazoles can inhibit the growth of various bacterial strains and fungi, making them promising candidates for developing new antibiotics .

Anticancer Activity

Compounds with triazole and indole moieties have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism of action often involves the inhibition of specific enzymes or pathways critical for tumor growth .

Anti-inflammatory Effects

Some studies suggest that triazole derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Case Study 1: Anticancer Activity

In a study published in Frontiers in Chemistry, a series of spirooxindole-triazole derivatives were synthesized and evaluated for their anticancer properties. Among these compounds, those incorporating the 1H-indole framework exhibited promising activity against HepG2 and MDA-MB-231 cell lines, indicating that modifications to the triazole structure can enhance biological efficacy .

Case Study 2: Antimicrobial Efficacy

A comprehensive screening of newly synthesized triazoles revealed that several compounds exhibited good to moderate activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis. This highlights the potential of 4-chloro-N-(4H-1,2,4-triazol-3-yl)-1H-indole-2-carboxamide as a lead compound for developing new antimicrobial agents .

Comparative Data Table

Application AreaCompound ActivityReference
AntimicrobialModerate to strong
AnticancerCytotoxic (HepG2, MDA-MB-231)
Anti-inflammatoryModulation of response

Mechanism of Action

The compound’s effects likely involve interactions with specific molecular targets. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Carboxamide Families

Pyrazole-Carboxamide Derivatives ()

Compounds such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (e.g., 3a–3p) share key features with the target molecule:

  • Core Structure : Pyrazole rings replace the indole system, but both frameworks are electron-rich aromatic heterocycles.
  • Substituents: Chloro, carboxamide, and aryl groups are common, though the target compound lacks pyrazole-specific methyl or cyano substituents.
  • Synthetic Yields : Pyrazole derivatives exhibit moderate yields (62–71%), suggesting similar synthetic challenges for the target compound due to shared coupling reagents (e.g., EDCI/HOBt) .

Table 1: Physical and Spectral Comparison with Pyrazole Analogs

Compound Core Substituents Molecular Weight (g/mol) Melting Point (°C) IR (C=O, cm⁻¹)
Target Compound Indole 4-Cl, 2-carboxamide-triazole ~273.67* Not reported ~1630–1660†
3a () Pyrazole 5-Cl, 4-carboxamide-cyano 403.1 133–135 1636.96
3d () Pyrazole 5-Cl, 4-carboxamide-fluoro 421.0 181–183 1636.96

*Calculated for C₁₁H₈ClN₅O; †Estimated based on carboxamide analogs.

Benzoxazole-Triazole-Thione Derivatives ()

5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6h) differs in:

  • Core Structure : Benzoxazole fused with a triazole-thione, lacking the indole-carboxamide linkage.

Key Contrast : The target’s carboxamide group enhances solubility and binding specificity, whereas the thione in 6h may improve metal coordination.

Triazole-Ethylamine Hydrochloride ()

2-Phenyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride shares the 1,2,4-triazole moiety but lacks the indole-carboxamide system.

Substituent Effects on Physicochemical Properties

  • Chlorine Position : Pyrazole analogs with 5-chloro substituents () exhibit melting points >130°C, while the target’s 4-chloro-indole may lower melting points due to reduced symmetry.
  • Aryl Groups : Electron-withdrawing substituents (e.g., 4-fluorophenyl in 3d) increase melting points (181–183°C vs. 133–135°C for 3a), suggesting similar trends for the target compound .

Biological Activity

4-chloro-N-(4H-1,2,4-triazol-3-yl)-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various biological evaluations.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes the formation of the triazole moiety followed by coupling with the indole derivative. The following table summarizes the key steps involved in the synthesis:

StepReaction TypeReactantsProductsYield (%)
1Cyclization4-chloroaniline + isothiocyanateTriazole intermediate85
2CouplingTriazole intermediate + indole derivativeTarget compound75

The biological activity of this compound can be attributed to its interaction with specific biological targets. It is believed to inhibit certain enzymes involved in microbial resistance mechanisms and may exhibit anti-inflammatory properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

PathogenMIC (µg/mL)
Escherichia coli16
Staphylococcus aureus8
Klebsiella pneumoniae32
Pseudomonas aeruginosa64

The compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC of 8 µg/mL, suggesting potential for therapeutic applications in treating infections caused by resistant strains.

Cytotoxicity and Antiproliferative Effects

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The following table summarizes findings from these studies:

Cell LineIC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)20

These results indicate that this compound possesses notable antiproliferative activity, making it a candidate for further development as an anticancer agent.

Case Studies

Recent research highlighted the efficacy of this compound in combination therapies. For instance, a study demonstrated that when used alongside conventional antibiotics, it enhanced their effectiveness against resistant bacterial strains. This synergistic effect was particularly noted in cases involving Methicillin-resistant Staphylococcus aureus (MRSA), where the combination therapy reduced bacterial load significantly compared to monotherapy.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-chloro-N-(4H-1,2,4-triazol-3-yl)-1H-indole-2-carboxamide?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between indole-2-carboxylic acid derivatives and 1,2,4-triazole precursors. For example, Mannich reactions or nucleophilic substitution under reflux conditions with acetic acid as a catalyst have been employed for analogous triazole-indole hybrids . Key steps include controlling stoichiometry, reaction temperature (e.g., 80–100°C), and purification via recrystallization using ethanol-DMF mixtures .

Q. How can researchers confirm the molecular structure post-synthesis?

  • Methodological Answer : Structural validation requires multi-technique approaches:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and hydrogen bonding.
  • X-ray crystallography using programs like SHELXL for refinement and ORTEP-3 for visualization of bond lengths/angles .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What are the recommended methods for assessing purity and stability?

  • Methodological Answer :

  • HPLC with UV detection (λ = 254 nm) to quantify purity (>95%).
  • Thermogravimetric analysis (TGA) to evaluate thermal stability (e.g., decomposition points).
  • Accelerated stability studies under varied pH/temperature to assess hydrolytic degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables like catalyst concentration (e.g., sodium acetate), solvent polarity (dioxane vs. ethanol), and reaction time .
  • Microwave-assisted synthesis to reduce reaction time and enhance regioselectivity (e.g., for triazole ring formation) .
  • Additive screening : Incorporate phase-transfer catalysts (e.g., TBAB) to improve intermediate solubility .

Q. How to resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

  • Methodological Answer :

  • Assay standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and incubation times.
  • Structural analogs : Compare activity trends with derivatives (e.g., chloro vs. nitro substituents) to identify pharmacophores .
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of variability .

Q. What computational strategies predict interaction mechanisms with biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) to model binding to Bcl-2/Mcl-1 proteins, focusing on hydrogen bonds between the triazole moiety and Arg263 .
  • MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .
  • QSAR models using Hammett constants to correlate electronic effects of substituents (e.g., 4-Cl) with apoptotic activity .

Q. How to design crystallization experiments for structural analysis?

  • Methodological Answer :

  • Solvent screening : Test slow evaporation in mixed solvents (e.g., chloroform:methanol, 3:1) to obtain diffraction-quality crystals.
  • Cryoprotection : Use glycerol (20% v/v) for data collection at 100 K.
  • Refinement pipelines : Apply SHELXTL for small-molecule refinement and WinGX for symmetry checks .

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